molecular formula C20H24N4O B5477431 4-{[4-(3,5-dimethylphenyl)-3-oxo-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile

4-{[4-(3,5-dimethylphenyl)-3-oxo-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B5477431
M. Wt: 336.4 g/mol
InChI Key: XBALCIIBQYZBLA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrole ring, a piperazine ring, and a nitrile group. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a nitrogen atom. Piperazine is a six-membered ring containing two nitrogen atoms. The nitrile group consists of a carbon triple-bonded to a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The pyrrole and piperazine rings are likely to be planar due to the sp2 hybridization of their atoms. The nitrile group is linear due to the sp hybridization of the carbon .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring, the piperazine ring, and the nitrile group. The pyrrole ring is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions. The piperazine ring can act as a bidentate ligand in coordination chemistry. The nitrile group can undergo a variety of reactions, including hydrolysis to form a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity, affecting its solubility in different solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, nitriles can be toxic and are often irritants .

Future Directions

Future research could involve studying the reactivity of this compound, developing methods for its synthesis, and investigating its potential uses in fields like medicinal chemistry .

Properties

IUPAC Name

4-[[4-(3,5-dimethylphenyl)-3-oxopiperazin-1-yl]methyl]-1,5-dimethylpyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-7-15(2)9-18(8-14)24-6-5-23(13-20(24)25)12-17-10-19(11-21)22(4)16(17)3/h7-10H,5-6,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBALCIIBQYZBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(CC2=O)CC3=C(N(C(=C3)C#N)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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